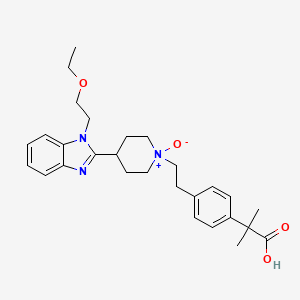
Bilastine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BilastineN-Oxide is a derivative of bilastine, a second-generation antihistamine used to treat allergic rhinitis and chronic urticaria. BilastineN-Oxide is an impurity that can form during the synthesis and storage of bilastine. It is characterized by the presence of an N-oxide functional group, which can influence its chemical properties and biological activity .
Méthodes De Préparation
BilastineN-Oxide can be synthesized by oxidizing bilastine in the presence of an oxidizing agent. The reaction typically occurs in an alcohol solvent, such as methanol or ethanol, and can be carried out under mild conditions to achieve high yields . Industrial production methods for bilastine involve the use of novel intermediates and optimized reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
BilastineN-Oxide undergoes various chemical reactions, including:
Oxidation: The formation of bilastineN-Oxide itself is an oxidation reaction where bilastine is converted to its N-oxide form.
Reduction: BilastineN-Oxide can be reduced back to bilastine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of bilastineN-Oxide is similar to that of bilastine. It acts as a selective histamine H1 receptor antagonist, preventing the activation of these receptors by histamine. This reduces the symptoms of allergic reactions, such as nasal congestion and urticaria . The N-oxide group may influence the binding affinity and selectivity of the compound for the H1 receptor, potentially altering its pharmacological profile .
Comparaison Avec Des Composés Similaires
BilastineN-Oxide can be compared with other similar compounds, such as:
Cetirizine: Another second-generation antihistamine with similar efficacy but different chemical structure.
Fexofenadine: Known for its non-sedating properties, similar to bilastine.
Desloratadine: Another selective H1 receptor antagonist with a different metabolic profile.
BilastineN-Oxide is unique due to the presence of the N-oxide functional group, which can influence its chemical and biological properties. This makes it an important compound for research and quality control in the pharmaceutical industry .
Propriétés
Formule moléculaire |
C28H37N3O4 |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H37N3O4/c1-4-35-20-16-30-25-8-6-5-7-24(25)29-26(30)22-14-18-31(34,19-15-22)17-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) |
Clé InChI |
LPYQKYKKNGORIP-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN1C2=CC=CC=C2N=C1C3CC[N+](CC3)(CCC4=CC=C(C=C4)C(C)(C)C(=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















